molecular formula C19H24N4O3S B2478932 4-(morpholin-4-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide CAS No. 2034421-54-8

4-(morpholin-4-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B2478932
CAS No.: 2034421-54-8
M. Wt: 388.49
InChI Key: NCWRWYSTPWYHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Morpholin-4-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule incorporates multiple privileged pharmacophores, including a morpholine ring and a 1,2,4-oxadiazole heterocycle, which are known to contribute significantly to biological activity and metabolic stability . The 1,2,4-oxadiazole ring acts as a bio-isostere for ester and amide functionalities, often enhancing a compound's stability and its ability to interact with biological targets . Compounds featuring the 1,2,4-oxadiazole scaffold have demonstrated a wide range of pharmacological activities, with substantial recent research focused on their potent anticancer properties . These derivatives can exert antiproliferative effects through various mechanisms, such as the inhibition of key enzymes including thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), which are critical for cancer cell survival and proliferation . The presence of the morpholine ring is a common feature in many bioactive molecules and pharmaceuticals, as it can improve aqueous solubility and influence pharmacokinetic properties. The integration of these structural motifs makes this benzamide derivative a promising candidate for investigating new therapeutic agents, especially in the development of targeted cancer therapies. Researchers can utilize this compound as a key intermediate or as a lead structure for the synthesis of novel analogs, or for in vitro binding and cytotoxicity assays against a panel of cancer cell lines. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-morpholin-4-yl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c24-19(15-1-3-16(4-2-15)23-7-9-25-10-8-23)20-13-17-21-18(22-26-17)14-5-11-27-12-6-14/h1-4,14H,5-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWRWYSTPWYHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-morpholinyl benzoyl chloride with 3-(thian-4-yl)-1,2,4-oxadiazole-5-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(morpholin-4-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Benzamide Derivatives

3-Methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide (Temano-grel)
  • Structure : Shares the morpholine and benzamide framework but replaces the oxadiazole-thiane group with a pyrazole and methoxy-substituted phenyl ether .
  • Activity : Functions as a platelet aggregation inhibitor, highlighting the role of morpholine in modulating pharmacodynamic properties.
  • Key Difference : The absence of oxadiazole reduces metabolic stability compared to the target compound.
Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine
  • Structure : Incorporates morpholine within an oxazole ring, diverging from the oxadiazole core of the target compound .
  • Synthesis : Utilizes pseudo-repetitive multicomponent reactions (Ugi-Zhu), contrasting with the carbodiimide-mediated coupling seen in simpler benzamide derivatives .

1,2,4-Oxadiazole and Thiadiazole Analogues

4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide
  • Stability : Thiadiazoles are less resistant to hydrolysis than oxadiazoles, suggesting the target compound may exhibit superior metabolic stability.
1,2,4-Triazole Derivatives (e.g., Compounds [7–9] from )
  • Structure : Features triazole-thione tautomers instead of oxadiazole, with sulfonyl and fluorophenyl substituents .
  • Synthesis : Involves cyclization of hydrazinecarbothioamides under basic conditions, differing from the oxadiazole formation typically requiring nitrile oxide intermediates .
  • Activity : Triazole-thiones are associated with antioxidant and antimicrobial properties, though direct comparisons to oxadiazoles are absent in the evidence .

Sulfur-Containing Heterocycles

Thiazole and Thiadiazole-Based Amines
  • Structure : Includes thiazole or thiadiazole cores linked to arylmethylamine groups, emphasizing sulfur’s role in redox modulation .
  • Activity : Demonstrated antioxidant properties, suggesting the thiane group in the target compound may confer similar benefits .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Reported Activity Synthesis Method Reference
Target Compound Benzamide + oxadiazole Morpholine, thiane N/A Likely carbodiimide coupling
Temano-grel Benzamide Morpholine, pyrazole, methoxy Platelet inhibition Multi-step alkylation
4-Methoxy-thiadiazole benzamide Benzamide + thiadiazole Methoxy, thiadiazolone N/A Condensation
Triazole-thiones () Triazole + sulfonyl Fluorophenyl, sulfonyl Antioxidant (inferred) Cyclization under NaOH
Thiazole-based amines Thiazole/thiadiazole Arylmethylamine Antioxidant NaBH4 reduction

Key Research Findings and Implications

Morpholine’s Role: Morpholine derivatives consistently improve solubility, as seen in Temano-grel and the target compound, but their activity varies with substituents .

Oxadiazole vs. Thiadiazole : Oxadiazoles generally exhibit higher metabolic stability than thiadiazoles, positioning the target compound favorably for drug development .

Sulfur Heterocycles : Thiane and thiazole groups may enhance antioxidant or receptor-binding activity, though direct evidence for the target compound is lacking .

Synthetic Flexibility : The target compound’s synthesis likely follows carbodiimide-mediated amidation (as in ), whereas triazole and thiadiazole derivatives require distinct cyclization strategies .

Biological Activity

The compound 4-(morpholin-4-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activities, mechanisms of action, and related research findings.

Chemical Structure and Synthesis

The structural formula of the compound includes a morpholine ring, a thian group, and an oxadiazole moiety, which are known for their pharmacological properties. The synthesis typically involves multi-step organic reactions that incorporate these functional groups into a single molecular framework.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 4-(morpholin-4-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMCF7 (Breast)0.65
Compound BHeLa (Cervical)2.41
Compound CHCT116 (Colon)0.67

These findings suggest that the oxadiazole derivative may exhibit significant cytotoxicity comparable to established anticancer agents.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes critical for cancer cell proliferation.
  • Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Alteration : It may influence the expression of genes involved in cell cycle regulation and survival.

Case Studies

In a recent study conducted by Zhang et al., various oxadiazole derivatives were synthesized and screened for anticancer activity using TRAP PCR-ELISA assays. The results indicated that certain derivatives exhibited potent inhibitory effects on cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics like staurosporine .

Another investigation focused on the antiproliferative effects of oxadiazole-based compounds against NCI-58 human cancer cell lines, revealing promising results across multiple types of cancers .

Q & A

Basic: How can the synthesis of 4-(morpholin-4-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide be optimized for higher yield and purity?

Methodological Answer:
Optimization involves:

  • Cyclization Conditions : Intramolecular cyclization of thiosemicarbazides (e.g., using α-haloketones or aryl isothiocyanates) under reflux with polar aprotic solvents like DMF to form the 1,2,4-oxadiazole ring .
  • Catalyst Selection : Acidic or basic catalysts (e.g., K₂CO₃) to enhance reaction rates .
  • Solvent Effects : Ethanol or ethyl acetate for intermediate purification to minimize side reactions .
  • Temperature Control : Reflux at 80–100°C to balance reaction speed and decomposition .

Advanced: What spectroscopic and chromatographic techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals for morpholine (δ 3.6–3.8 ppm, N-CH₂), thian-4-yl (δ 2.8–3.2 ppm, S-CH₂), and oxadiazole (δ 8.1–8.3 ppm, C-H) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve tautomeric equilibria (e.g., thione-thiol forms) in solid-state structures .

Basic: What methodologies are recommended for evaluating the compound’s biological activity in antimicrobial assays?

Methodological Answer:

  • MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans), with ciprofloxacin and fluconazole as controls .
  • Time-Kill Assays : Monitor log-phase reduction over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced: How can computational modeling (e.g., molecular docking) predict target interactions and guide structural modifications?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to dock the compound into active sites (e.g., E. coli DNA gyrase or fungal CYP51), prioritizing binding poses with ΔG < -8 kcal/mol .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and key residue interactions (e.g., hydrogen bonds with Ser108 in CYP51) .
  • QSAR Models : Derive Hammett constants (σ) for substituents on the benzamide ring to correlate electronic effects with antimicrobial potency .

Basic: How does tautomerism in the 1,2,4-oxadiazole ring affect spectroscopic interpretation?

Methodological Answer:

  • Tautomeric Equilibrium : Thione (C=S) and thiol (S-H) forms coexist in solution, detected via:
    • ¹³C NMR : Thione C=S at δ 170–180 ppm vs. thiol C-S at δ 40–50 ppm .
    • IR Spectroscopy : S-H stretch at 2550–2600 cm⁻¹ (thiol) vs. C=S at 1200–1250 cm⁻¹ (thione) .
  • pH-Dependent Studies : Adjust pH (2–10) to shift equilibrium; acidic conditions favor thione .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., HepG2 for anticancer studies) and incubation times (48–72 hours) .
  • Metabolic Stability : Pre-treat compounds with liver microsomes to account for CYP450-mediated degradation .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare replicates (n ≥ 3) and exclude outliers via Grubbs’ test .

Basic: What strategies ensure compound stability during storage and biological testing?

Methodological Answer:

  • Storage Conditions : Lyophilize and store at -20°C under argon to prevent oxidation of the thian-4-yl group .
  • Buffer Selection : Use PBS (pH 7.4) with 0.01% DMSO for aqueous solubility without hydrolysis .
  • Light Protection : Amber vials to prevent photodegradation of the oxadiazole ring .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

  • Core Modifications : Compare analogs with:

    SubstituentActivity TrendReference
    Morpholine → Piperazine↑ Anticancer (IC₅₀ 2.1 → 1.3 μM)
    Thian-4-yl → Thiophene↓ Antimicrobial (MIC 8 → 32 μg/mL)
  • Bioisosteric Replacement : Replace oxadiazole with 1,3,4-thiadiazole to improve metabolic stability .

  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate with E3 ligase ligands to degrade kinase targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.